![molecular formula C23H24N2O2 B3977616 2-(cyclohexylamino)-3-[(4-methylphenyl)amino]naphthoquinone](/img/structure/B3977616.png)
2-(cyclohexylamino)-3-[(4-methylphenyl)amino]naphthoquinone
Übersicht
Beschreibung
2-(Cyclohexylamino)-3-[(4-methylphenyl)amino]naphthoquinone is an organic compound that belongs to the class of naphthoquinones. It is also known as AQ4N or banoxantrone. AQ4N is a prodrug that can be selectively activated by hypoxia, which makes it a promising candidate for cancer treatment.
Wirkmechanismus
AQ4N is a prodrug that is selectively activated by hypoxia. In hypoxic tumor cells, HIF-1 activates the reductase enzyme, which reduces AQ4N to its active metabolite, AQ4. AQ4 then generates cytotoxic metabolites that selectively kill hypoxic tumor cells. AQ4N has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against tumors.
Biochemical and Physiological Effects:
AQ4N has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit topoisomerase II, and inhibit DNA synthesis. AQ4N has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, AQ4N has been shown to enhance the immune response against tumors by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
AQ4N has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in cancer treatment. However, AQ4N also has some limitations. It is a prodrug that requires activation by hypoxia, which can make it difficult to study in vitro. In addition, AQ4N has limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on AQ4N. One area of research is the development of new prodrugs that can be selectively activated by hypoxia. Another area of research is the development of new methods for administering AQ4N in vivo, such as nanoparticles or liposomes. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of AQ4N in cancer patients.
Wissenschaftliche Forschungsanwendungen
AQ4N has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. AQ4N is activated by hypoxia-inducible factor-1 (HIF-1), which is overexpressed in hypoxic tumor cells. Once activated, AQ4N generates cytotoxic metabolites that selectively kill hypoxic tumor cells.
Eigenschaften
IUPAC Name |
2-(cyclohexylamino)-3-(4-methylanilino)naphthalene-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-15-11-13-17(14-12-15)25-21-20(24-16-7-3-2-4-8-16)22(26)18-9-5-6-10-19(18)23(21)27/h5-6,9-14,16,24-25H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYWHYCENOAAQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)NC4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.